molecular formula C7H10O2 B3047812 (2,4-Dimethylfuran-3-yl)methanol CAS No. 14497-31-5

(2,4-Dimethylfuran-3-yl)methanol

Cat. No.: B3047812
CAS No.: 14497-31-5
M. Wt: 126.15 g/mol
InChI Key: FDENVUZGPDBWPO-UHFFFAOYSA-N
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Description

(2,4-Dimethylfuran-3-yl)methanol is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom. This particular compound features two methyl groups attached to the furan ring at positions 2 and 4, and a methanol group at position 3. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylfuran-3-yl)methanol typically involves the functionalization of the furan ring. One common method is the reduction of 2,4-dimethylfuran using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of 2,4-dimethylfuran. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylfuran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dimethylfuran-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dimethylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound’s hydroxyl group can be oxidized to form aldehydes or carboxylic acids. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethylfuran-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and methanol groups on the furan ring allows for diverse reactivity and applications compared to other furan derivatives .

Properties

IUPAC Name

(2,4-dimethylfuran-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-4-9-6(2)7(5)3-8/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDENVUZGPDBWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511644
Record name (2,4-Dimethylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14497-31-5
Record name (2,4-Dimethylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dimethyl-3-carbethoxyfuran (42.8 g.) prepared in accordance with J. Amer. Chem. Soc., v. 73, 356 (1951) was dissolved in ether (100 ml.) and added slowly to a cooled (0°) slurry of lithium aluminum hydride (10 g.) in ether (200 ml.) and the mixture was then stirred at room temperature for 18 hours. After this time, the mixture was cooled in an ice bath and quenched with an aqueous solution of sodium sulfate (60 ml.; saturated) followed by the addition of solid magnesium sulfate. The solids were filtered off, washed well with additional ether and the combined ether extract was concentrated to yield 2,4-dimethyl-3-hydroxymethylfuran. Distillation gave pure 2,4-dimethyl-3-hydroxymethylfuran (21.1 g.) bp 63°-65° at 2 mm Hg.
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dimethylfuran-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2,4-Dimethylfuran-3-yl)methanol
Reactant of Route 3
(2,4-Dimethylfuran-3-yl)methanol
Reactant of Route 4
(2,4-Dimethylfuran-3-yl)methanol
Reactant of Route 5
(2,4-Dimethylfuran-3-yl)methanol
Reactant of Route 6
(2,4-Dimethylfuran-3-yl)methanol

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